molecular formula C12H19N5 B11734533 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11734533
M. Wt: 233.31 g/mol
InChI Key: XMOBRQGLWKAAAT-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two pyrazole rings linked via a methylene bridge. The compound is distinguished by ethyl and methyl substituents at specific positions: the first pyrazole ring (1-ethyl-4-methyl) and the second pyrazole ring (1-ethyl-4-amine) (). This structure places it within a broader class of pyrazole-based amines, which are frequently explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or anti-inflammatory agents ().

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)13-8-12-10(3)6-15-17(12)5-2/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

XMOBRQGLWKAAAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C=NN2CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with different functional groups, while reduction may lead to the formation of reduced pyrazole compounds .

Scientific Research Applications

The compound features a pyrazole core, which is known for its versatile reactivity and biological activity. The presence of ethyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can inhibit key enzymes involved in cancer progression, making them potential candidates for drug development . The specific compound discussed here has been evaluated for its ability to induce apoptosis in cancer cells, with preliminary results suggesting promising activity.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them suitable for further investigation as therapeutic agents against resistant strains of bacteria and fungi .

Pesticidal Activity

The unique structure of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine may allow it to function as a pesticide. Research into similar pyrazole compounds has revealed their efficacy in controlling pests and diseases in crops. Field studies are needed to evaluate the effectiveness of this specific compound in agricultural settings.

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The compound's reactivity can be exploited in the synthesis of novel polymers that exhibit improved performance characteristics for industrial applications .

Study 1: Anticancer Activity

In a recent study published in Molecules, researchers synthesized a series of pyrazole derivatives and tested their cytotoxicity against colorectal cancer cell lines. The results indicated that certain derivatives exhibited higher potency than standard chemotherapeutic agents, suggesting a potential pathway for developing new cancer therapies based on the pyrazole structure .

Study 2: Agricultural Efficacy

A study focusing on the pesticidal properties of pyrazole derivatives demonstrated significant insecticidal activity against common agricultural pests. The findings suggest that modifications to the pyrazole structure could enhance efficacy while reducing toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazole Core: Both rings retain the aromatic pyrazole backbone, known for hydrogen-bonding capabilities and metabolic stability ().
  • Substituents : Ethyl groups at the 1-position of each pyrazole enhance lipophilicity, while the 4-methyl group on the first pyrazole and the 4-amine group on the second influence electronic properties and intermolecular interactions ().

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to pyrazole derivatives with variations in substituents, linker groups, and biological activity.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Findings Reference
Target Compound 1-Ethyl, 4-methyl (Pyrazole 1); 1-Ethyl, 4-amine (Pyrazole 2) C₁₃H₂₀N₆ 260.34 g/mol High lipophilicity; potential kinase inhibition inferred from docking studies ().
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 2,4-Bis(trifluoromethyl)benzyl (Position 1) C₁₃H₁₁F₆N₃ 347.24 g/mol Enhanced electron-withdrawing effects from CF₃ groups improve binding to hydrophobic pockets ().
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine p-Tolyl (Position 1), tert-butyl (Position 3) C₁₄H₁₉N₃ 229.32 g/mol Critical for TNF-α inhibition; replacement with isoxazole reduces activity by >50% ().
1-[(Pentafluorophenyl)methyl]-1H-pyrazol-4-amine Pentafluorophenylmethyl (Position 1) C₁₃H₁₆N₄O₂ 260.30 g/mol High steric bulk limits solubility but improves thermal stability ().
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine Cyclopropanamine (Linker) C₉H₁₆N₄ 180.26 g/mol Simplified linker reduces molecular weight; retains moderate bioactivity ().

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs) : Derivatives with trifluoromethyl (CF₃) or nitro groups (e.g., ) exhibit stronger binding to hydrophobic enzyme pockets due to enhanced dipole interactions. However, these groups may reduce metabolic stability ().
  • Electron-Donating Groups (EDGs) : Ethyl and methyl groups (as in the target compound) improve lipophilicity and membrane permeability but may lower binding affinity compared to aryl substituents like p-tolyl ().
  • Positional Isomerism : Replacing the 4-methyl group in the target compound with a 3-methyl group (e.g., , Table 3) reduces TNF-α inhibitory activity by 70%, highlighting the importance of substituent placement ().

Docking Studies and Kinase Inhibition

A structurally related compound, 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine, achieved a docking score of -7.0 kcal/mol against SARS-CoV-2 targets (), implying similar derivatives could have antiviral applications.

Anti-Inflammatory Activity

Pyrazole analogs with p-tolyl groups () show potent TNF-α inhibition (IC₅₀ < 1 µM). While the target compound lacks this group, its ethyl/methyl configuration may favor alternative pathways, such as COX-2 inhibition, though experimental validation is needed.

Biological Activity

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS No. 1856052-16-8) is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Molecular Formula: C13H22ClN5
Molecular Weight: 283.8 g/mol
CAS Number: 1856052-16-8

Anticancer Activity

Recent studies have indicated that compounds with a pyrazole scaffold exhibit significant anticancer properties. The compound has shown potential in inhibiting various cancer cell lines:

Cell Line IC50 Value (µM) Activity
MDA-MB-231 (Breast)3.79Significant antiproliferation
HepG2 (Liver)12.50Moderate cytotoxicity
NCI-H460 (Lung)0.95Induces autophagy
A549 (Lung)26Growth inhibition

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against various pathogens. In vitro studies have demonstrated effectiveness against:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.22Bactericidal activity
Escherichia coli0.25Bactericidal activity

These results indicate significant antimicrobial properties, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish activity:

  • Substituents at N1 Position : Variations at this position have shown to impact the compound's antiproliferative activity significantly.
  • Alkyl and Aryl Groups : The introduction of different alkyl and aryl groups can lead to varied biological profiles, with some modifications enhancing anticancer properties while others may reduce efficacy .

Study on Anticancer Activity

In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results highlighted that compounds similar to 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine exhibited promising results against breast and liver cancers, indicating a need for further exploration in vivo .

Study on Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of pyrazole derivatives, including the compound . The study reported significant inhibition of biofilm formation in Staphylococcus aureus, emphasizing the compound's potential as an antimicrobial agent .

Q & A

Q. Methodological Insight :

  • Cyclization : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize hydrazide precursors into oxadiazole or pyrazole intermediates .
  • Functionalization : Introduce ethyl and methyl groups via nucleophilic substitution or alkylation reactions.

Table 1 : Representative Reaction Yields from Analogous Syntheses

Intermediate StepYield (%)Reference
Pyrazole-4-carbonyl chloride75–82
α,β-Unsaturated ketone formation68–85

Which spectroscopic and analytical methods are most effective for structural characterization of this compound?

Basic Research Focus
Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for ethyl groups (δ 1.2–1.4 ppm, triplet) and pyrazole protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Peaks for quaternary carbons (δ 140–150 ppm) and methyl/ethyl carbons (δ 10–25 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 290–310 for related derivatives) confirm molecular weight .

Q. Methodological Insight :

  • Purity Verification : Use HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N percentages) .

How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Advanced Research Focus
Critical Factors :

  • Temperature Control : Higher temperatures (e.g., 120°C) improve cyclization efficiency but may degrade sensitive intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for acylation steps to reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Q. Case Study :

  • POCl₃-Mediated Cyclization : Yield increased from 68% to 82% by optimizing stoichiometry (1:1.2 molar ratio of hydrazide to POCl₃) .

How should contradictory biological activity data be analyzed across different assays?

Advanced Research Focus
Root Causes of Discrepancies :

  • Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) affect compound stability .
  • Structural Analog Interference : Impurities from incomplete purification (e.g., residual thiourea derivatives) may skew results .

Q. Mitigation Strategies :

  • Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., antibacterial vs. cytotoxicity screens) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that alter activity .

Table 2 : Example Antibacterial Activity of Pyrazole Derivatives

Derivative SubstituentMIC (μg/mL)Assay TypeReference
4-Chlorophenyl12.5S. aureus
4-Methoxyphenyl25.0E. coli

What computational approaches are recommended for predicting novel reactivity or designing derivatives?

Advanced Research Focus
Tools and Workflows :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., cyclization energetics) .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability .
  • SAR Modeling : Combine docking studies (e.g., AutoDock Vina) with synthetic feasibility filters to prioritize derivatives .

Q. Case Study :

  • Reaction Path Search : ICReDD’s computational pipeline reduced reaction optimization time by 40% for analogous pyrazole syntheses .

How can researchers design derivatives for structure-activity relationship (SAR) studies?

Advanced Research Focus
Strategies :

  • Core Modifications : Vary substituents at the pyrazole N1 and C4 positions (e.g., ethyl to benzyl groups) .
  • Bioisosteric Replacement : Substitute the 4-methyl group with trifluoromethyl or methoxy groups to modulate lipophilicity .

Table 3 : Impact of Substituents on Physicochemical Properties

SubstituentLogPSolubility (mg/mL)Reference
4-Methyl2.10.8
4-Trifluoromethyl3.00.3

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